molecular formula C6H10O3 B2674847 Ethyl 2-hydroxybut-3-enoate CAS No. 91890-87-8

Ethyl 2-hydroxybut-3-enoate

Cat. No.: B2674847
CAS No.: 91890-87-8
M. Wt: 130.143
InChI Key: HMCVHEYVNMVFDP-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-hydroxybut-3-enoate has a wide range of applications in scientific research, including:

Future Directions

Methyl vinyl glycolate (MVG), a compound similar to Ethyl 2-hydroxybut-3-enoate, has been identified as a potential renewable platform molecule for industrial added-value compounds within areas such as polymer chemistry . This suggests that this compound could also have potential future applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxybut-3-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . The reaction conditions typically involve the use of sodium ethoxide in ethanol as a base to generate the enolate ion.

Industrial Production Methods: Industrial production of this compound involves the catalytic transesterification of mono- and disaccharides using tin catalysts . This method allows for the efficient production of the compound from renewable resources, making it a sustainable option for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxybut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can yield alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Mechanism of Action

Ethyl 2-hydroxybut-3-enoate can be compared with similar compounds such as mthis compound (methyl vinyl glycolate). Both compounds share similar structural features and functional groups, making them versatile in chemical transformations . this compound is unique due to its ethyl ester group, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • Methyl 2-hydroxybut-3-enoate (methyl vinyl glycolate)
  • Ethyl acetoacetate
  • Ethyl 3-oxobutanoate

This compound stands out due to its specific structural features and the range of applications it offers in various scientific fields.

Properties

IUPAC Name

ethyl 2-hydroxybut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3,5,7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCVHEYVNMVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875615
Record name 2-Hydroxy-but-3-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91890-87-8
Record name 2-Hydroxy-but-3-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-hydroxybut-3-enoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An autoclave (50 cc microclave) is charged with 8.0 g of ethanol, 0.2252 g of sucrose (0.6578 mmol), 118.9 mg naphthalene (internal standard) and finally with 160.0 mg Sn-BEA (prepared according to U.S. Pat. No. 6,306,364). The autoclave is closed, charged with 20 bar of argon and heated to 160° C. After the temperature reaches 100° C., the mechanical stirrer is started (500 rpm) and the mixture is heated for 20 hours under these conditions. GC-analysis of the reaction mixture shows that 1.03 mmol of ethyl lactate is formed (39%) together with 0.316 mmol ethyl 2-hydroxy-3-butenoate (16%).
Quantity
1.03 mmol
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.2252 g
Type
reactant
Reaction Step Two
Quantity
118.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Sn
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
8 g
Type
solvent
Reaction Step Two

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